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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)ethanamine

Cat. No.: B136468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-
Methoxyphenoxy)ethanamine (CAS No. 6487-86-1). Due to the limited availability of

published experimental spectra for this specific isomer, this document presents predicted and

expected values based on the compound's structure, alongside detailed experimental protocols

for acquiring such data. This information is crucial for the identification, characterization, and

quality control of this compound in research and drug development settings.

Chemical Structure and Properties
2-(3-Methoxyphenoxy)ethanamine is an organic compound with the molecular formula

C₉H₁₃NO₂.[1] Its structure consists of a methoxyphenoxy group attached to an ethanamine

moiety.
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Property Value Reference

IUPAC Name
2-(3-

Methoxyphenoxy)ethanamine

CAS Number 6487-86-1 [1]

Molecular Formula C₉H₁₃NO₂ [1]

Molecular Weight 167.21 g/mol

Appearance Powder or liquid [1]

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-(3-
Methoxyphenoxy)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.20 t 1H
Ar-H (meta to -OCH₃

and -OCH₂CH₂NH₂)

~ 6.50 - 6.60 m 3H
Ar-H (ortho and para

to -OCH₃)

~ 4.05 t 2H -O-CH₂-

~ 3.78 s 3H -OCH₃

~ 3.10 t 2H -CH₂-NH₂

~ 1.5 - 2.5 (broad) s 2H -NH₂

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (δ) ppm Assignment

~ 160 Ar-C-OCH₃

~ 158 Ar-C-O-CH₂

~ 130 Ar-CH

~ 108 Ar-CH

~ 106 Ar-CH

~ 102 Ar-CH

~ 68 -O-CH₂-

~ 55 -OCH₃

~ 41 -CH₂-NH₂

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch (primary amine)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 2960 Medium C-H stretch (aliphatic)

1580 - 1600 Strong C=C stretch (aromatic ring)

1450 - 1500 Medium C=C stretch (aromatic ring)

1200 - 1250 Strong C-O-C stretch (aryl ether)

1030 - 1050 Strong C-O stretch (methoxy)

800 - 900 Strong
C-H bend (out-of-plane,

aromatic)

Mass Spectrometry (MS)
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m/z Interpretation

167 [M]⁺ (Molecular ion)

152 [M - NH₃]⁺

138 [M - CH₂NH₂]⁺

124 [M - OCH₂CH₂NH₂]⁺

109 [M - C₂H₄O - NH₂]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data. These protocols

are based on standard practices for similar organic compounds.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2-(3-Methoxyphenoxy)ethanamine in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: A 300 MHz or higher NMR spectrometer (e.g., Varian, Bruker).

¹H NMR:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b136468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 16 or 32 scans).

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-

noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl

plates.

KBr Pellet (for solids):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

KBr powder in an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer, Thermo

Nicolet).

Procedure:
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Record a background spectrum of the empty sample holder (or KBr pellet without the

sample).

Place the sample in the spectrometer's sample compartment.

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as

methanol or acetonitrile.

Instrumentation and Data Acquisition:

Instrument: A mass spectrometer, for example, an Agilent 1100 Q-trap LC-MS/MS.

Ionization Method: Electrospray ionization (ESI) is a common method for this type of

molecule.

Procedure:

Introduce the sample solution into the ion source of the mass spectrometer via direct

infusion or through a liquid chromatograph.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

The mass spectrum is typically recorded over a mass-to-charge (m/z) range that includes

the expected molecular weight of the compound (e.g., m/z 50-500).

Visualizations
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The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship of the spectroscopic techniques.
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Caption: Experimental workflow for the spectroscopic analysis of 2-(3-
Methoxyphenoxy)ethanamine.
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Caption: Relationship between spectroscopic techniques and the molecular information

obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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